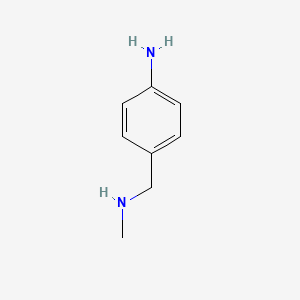

Benzenemethanamine, 4-amino-N-methyl-

Description

Contextual Significance within Amine Chemistry and Benzyl (B1604629) Amine Derivatives

Benzenemethanamine, 4-amino-N-methyl- is a member of the broader class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. libretexts.org They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. libretexts.org Benzenemethanamine, 4-amino-N-methyl- possesses both a primary aromatic amine group (-NH2) and a secondary aliphatic amine group (-NH-CH3).

Its structural backbone is benzylamine (B48309) (C6H5CH2NH2), a fundamental aromatic amine used extensively in organic synthesis and as a precursor in the industrial production of numerous pharmaceuticals. wikipedia.org The significance of benzylamine and its derivatives stems from their versatile reactivity and presence in a wide array of biologically active molecules. Benzylamine itself is used as a masked source of ammonia (B1221849) in chemical synthesis, where the benzyl group can be removed by hydrogenolysis after N-alkylation. wikipedia.org

The incorporation of nitrogen into organic molecules, a key feature of amines, is crucial for the development of pharmaceuticals. acs.org Substituted benzylamines, such as Benzenemethanamine, 4-amino-N-methyl-, are considered privileged motifs in medicinal chemistry, found in drugs for treating various diseases. acs.org The substituents on the benzene (B151609) ring and the nitrogen atom significantly influence the compound's chemical properties and biological activity. For instance, substitutions on the benzylamine template are explored to create potent and selective inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase. nih.gov The presence of functional groups like the amino and methylamino moieties in Benzenemethanamine, 4-amino-N-methyl- offers multiple sites for chemical modification, making it a valuable building block in the synthesis of more complex molecules.

The study of substituted benzylamines also extends to their role as inhibitors of enzymes such as copper amine oxidases, which are involved in important cellular processes. nih.gov The specific substitution patterns on the benzylamine structure are critical in determining the inhibitory activity and selectivity.

Historical Trajectories in Research on Benzenemethanamine, 4-amino-N-methyl-

More recent research has highlighted the utility of this compound and its analogs as important intermediates. For example, a 2015 patent describes a preparation method for 4-amino-N-alkylbenzylamines, including the N-methyl derivative, emphasizing their role as crucial intermediates in the synthesis of high-grade dyes and medicines. google.com The patent outlines a multi-step synthesis involving the protection of the amine group, nitration, deprotection, and subsequent reduction to yield the final product. google.com This indicates the compound's recognized value in industrial and pharmaceutical applications.

The development of analytical methods for the separation and identification of such compounds is also an area of research. A high-performance liquid chromatography (HPLC) method for the analysis of Benzenemethanamine, 4-amino-N-methyl- has been described, highlighting its relevance in applications that require purification and analysis, such as in pharmacokinetics. sielc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAMTADBFJSWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068060 | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38020-69-8 | |

| Record name | 4-Amino-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38020-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzenemethanamine, 4 Amino N Methyl

Conventional and Established Synthesis Routes

Traditional synthesis of Benzenemethanamine, 4-amino-N-methyl- often relies on well-understood, multi-step reaction sequences that provide reliable access to the compound.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, representing one of the most direct routes to Benzenemethanamine, 4-amino-N-methyl-. wikipedia.orgorganic-chemistry.org This one-pot reaction typically involves the reaction of a carbonyl compound, in this case, 4-aminobenzaldehyde (B1209532), with an amine, methylamine (B109427), in the presence of a suitable reducing agent. libretexts.orglibretexts.org The process first involves the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. youtube.commasterorganicchemistry.com

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Several hydride-based reagents are commonly employed for this purpose. wikipedia.org

Key Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common, cost-effective reagent, though it can also reduce the starting aldehyde. wikipedia.orgmasterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | A milder and more selective agent that is particularly effective at reducing imines under weakly acidic conditions, where imine formation is favored. wikipedia.orglibretexts.org |

A typical procedure involves stirring 4-aminobenzaldehyde with a solution of methylamine in a solvent like methanol, followed by the controlled addition of the reducing agent. organic-chemistry.org The reaction is often performed at or below room temperature to control reactivity and minimize side reactions, such as the over-alkylation of the amine. vaia.com

Condensation Reactions with Precursors

The initial and reversible step in reductive amination is the condensation reaction between the carbonyl group of 4-aminobenzaldehyde and the primary amine, methylamine. mdpi.commdma.ch This nucleophilic addition forms a hemiaminal intermediate, which then dehydrates to yield an N-benzylidene-N-methylamine derivative (an imine). mdma.ch

The equilibrium of this reaction can be influenced by factors such as pH and the removal of water. mdma.ch In the context of a one-pot reductive amination, the equilibrium is continuously shifted towards the product as the imine is consumed by the reducing agent present in the reaction mixture. masterorganicchemistry.com The formation of the imine is a crucial precursor step before the final reduction to Benzenemethanamine, 4-amino-N-methyl-. libretexts.org

Functional Group Interconversions

One such pathway begins with a precursor like N-(4-nitrobenzyl)acetamide. The synthesis proceeds through two key transformations:

Reduction of the Nitro Group: The aromatic nitro group is reduced to a primary amino group. This is a common and reliable transformation in organic synthesis, often achieved through catalytic hydrogenation (e.g., using Raney Nickel or Pd/C with H₂) or by using metals in acidic media (e.g., Fe, Zn, or Sn in HCl). chemicalbook.comresearchgate.netresearchgate.net This step yields N-(4-aminobenzyl)acetamide. chemicalbook.com

Amide Hydrolysis and N-Alkylation: The resulting acetamide (B32628) can then be hydrolyzed under acidic or basic conditions to yield 4-aminobenzylamine (B48907). Subsequent N-methylation of this primary amine would lead to the final product. However, a more direct approach involves the reduction of the amide functional group itself to an amine, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

A more direct functional group interconversion could involve starting with 4-aminobenzamide, converting it to N-methyl-4-aminobenzamide, and then reducing the amide carbonyl to a methylene (B1212753) group to yield the final product.

Catalytic Approaches in Benzenemethanamine, 4-amino-N-methyl- Synthesis

Catalysis offers more efficient, atom-economical, and environmentally benign routes for synthesis. These methods often involve transition metal catalysts or electrochemical processes to facilitate the desired transformations under milder conditions.

Hydrogenation-Based Syntheses

Catalytic hydrogenation serves as a powerful tool for both reductive amination and the reduction of other functional groups, such as nitro groups. wikipedia.orgarkat-usa.org A highly efficient one-pot synthesis of Benzenemethanamine, 4-amino-N-methyl- can be achieved starting from 4-nitrobenzaldehyde (B150856) and methylamine. arkat-usa.org

In this process, a catalyst facilitates both the reductive amination of the aldehyde function and the reduction of the nitro group simultaneously. arkat-usa.org

Catalysts and Conditions for One-Pot Synthesis

| Catalyst | Hydrogen Source | Typical Conditions | Outcome |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Moderate pressure (1-10 atm), Room to moderate temperature | Efficiently catalyzes both nitro group reduction and imine hydrogenation. organic-chemistry.orggoogle.com |

| Raney Nickel (Raney Ni) | H₂ gas | Elevated pressure and temperature may be required | A cost-effective alternative to palladium, widely used for hydrogenation of nitro compounds and nitriles. mdma.chchemicalbook.com |

Electrocatalytic Reaction Pathways

Electrochemical synthesis is an emerging green chemistry approach that uses electrical current to drive chemical reactions. researchgate.net For the synthesis of Benzenemethanamine, 4-amino-N-methyl-, an electrocatalytic pathway could be envisioned for the reduction of the imine intermediate. mdpi.com

After the initial condensation of 4-aminobenzaldehyde and methylamine to form the imine, an electrochemical cell could be used for the reduction step. This would involve the transfer of electrons from a cathode to the imine, likely mediated by a catalyst, to form the amine product. This method avoids the need for stoichiometric chemical reducing agents, which can be hazardous and generate significant waste. researchgate.net While specific protocols for this exact molecule are not widely documented, the electrochemical reduction of imines and related nitrogen-containing functional groups is a known transformation, suggesting the feasibility of this approach. mdpi.com

Stereoselective Synthesis of Benzenemethanamine, 4-amino-N-methyl- Chiral Analogues

The stereoselective synthesis of chiral amines is a pivotal area in organic chemistry, driven by the prevalence of these motifs in pharmaceuticals and other biologically active molecules. For the preparation of chiral analogues of Benzenemethanamine, 4-amino-N-methyl-, a prominent and effective strategy is the asymmetric hydrogenation of a corresponding prochiral imine. This approach offers a direct and atom-economical route to the desired enantiomerically enriched amine.

A significant advancement in this field has been the development of highly efficient iridium-based catalysts. Specifically, a cationic Iridium(III) hydride complex featuring a P-stereogenic MaxPHOX ligand has demonstrated remarkable efficacy in the direct asymmetric hydrogenation of N-methyl and N-alkyl imines. researchgate.netnih.gov This catalytic system has proven to be a powerful tool for achieving high levels of enantioselectivity in the synthesis of a variety of chiral N-methyl amines. researchgate.net

The general approach involves the in-situ formation of the N-methyl imine from the corresponding aldehyde, followed by hydrogenation in the presence of the chiral iridium catalyst. For the synthesis of a chiral analogue of Benzenemethanamine, 4-amino-N-methyl-, a suitable precursor would be an N-methyl imine derived from a 4-substituted benzaldehyde (B42025), where the substituent is either a protected amino group or a functional group that can be readily converted to an amino group, such as a nitro group.

The reaction proceeds under relatively mild conditions, typically at low temperatures and pressures of hydrogen gas. The choice of solvent can influence the reaction's efficiency and stereoselectivity. The high enantiomeric excesses observed are attributed to the well-defined chiral pocket of the iridium complex, which effectively directs the hydrogenation to one face of the imine substrate.

The versatility of this methodology is highlighted by its tolerance of various functional groups on the aromatic ring of the imine. Research has shown that both electron-donating and electron-withdrawing substituents are well-tolerated, leading to the corresponding chiral amines in good yields and with high enantioselectivity. This broad substrate scope suggests that the asymmetric hydrogenation of an appropriately substituted N-methyl benzylimine would be a highly effective method for accessing chiral analogues of Benzenemethanamine, 4-amino-N-methyl-.

The following table summarizes the results of the asymmetric hydrogenation of various substituted N-methyl ketimines using a representative iridium catalyst, illustrating the potential of this method for the synthesis of chiral N-methyl benzylamine (B48309) derivatives.

| Substrate (N-methyl imine of) | Catalyst | Solvent | H2 Pressure (bar) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Acetophenone | [IrH(THF)(P,N)(imine)][BArF] with P-stereogenic MaxPHOX ligand | Dichloromethane | 3 | 0 | >95 | 91 |

| 4-Methoxyacetophenone | [IrH(THF)(P,N)(imine)][BArF] with P-stereogenic MaxPHOX ligand | Dichloromethane | 3 | 0 | >95 | 92 |

| 4-Bromoacetophenone | [IrH(THF)(P,N)(imine)][BArF] with P-stereogenic MaxPHOX ligand | Dichloromethane | 3 | 0 | >95 | 90 |

| 2-Naphthyl methyl ketone | [IrH(THF)(P,N)(imine)][BArF] with P-stereogenic MaxPHOX ligand | Dichloromethane | 3 | 0 | >95 | 94 |

Chemical Reactivity and Mechanistic Investigations of Benzenemethanamine, 4 Amino N Methyl

Amine Functional Group Transformations

The presence of both a primary aromatic amine and a secondary benzylic amine in Benzenemethanamine, 4-amino-N-methyl- allows for a diverse range of reactions typical of these functionalities. These transformations are crucial for the derivatization and functionalization of the molecule.

Oxidation Reactions

The oxidation of Benzenemethanamine, 4-amino-N-methyl- can proceed at either the primary aromatic amine or the secondary benzylic amine, with the outcome dependent on the oxidizing agent and reaction conditions. The electrochemical oxidation of aliphatic amines and aniline (B41778) derivatives has been studied, providing insights into the potential oxidative pathways for this molecule. Generally, secondary amines are more easily oxidized than primary amines nih.gov.

The electrochemical oxidation of a secondary amine typically involves the formation of a primary ammonium (B1175870) ion, while the oxidation of primary amines can lead to the formation of ammonia (B1221849) nih.gov. In the context of Benzenemethanamine, 4-amino-N-methyl-, selective oxidation would be challenging. Strong oxidizing agents could lead to complex product mixtures, including the formation of imines, amides, or even cleavage of the C-N bond. The presence of the electron-donating amino group on the aromatic ring also makes the ring susceptible to oxidation, potentially leading to the formation of quinone-like structures under harsh conditions.

Reduction Reactions

While the amine functional groups in Benzenemethanamine, 4-amino-N-methyl- are in a reduced state, reactions involving the reduction of derivatives are pertinent. For instance, if the primary amino group is converted to a nitro group, its subsequent reduction back to an amine is a key transformation. A common method for the reduction of nitroarenes is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.

Furthermore, the secondary amine can be formed through the reduction of an appropriate precursor. For example, the reduction of N-substituted carbonylimidazoles using a sodium borohydride/iodine system provides a versatile route to monomethylamines beilstein-journals.org. This suggests that a similar reductive amination approach could be employed in the synthesis of Benzenemethanamine, 4-amino-N-methyl-. Another relevant reaction is the reductive N-debenzylation of related compounds, which can be achieved under various conditions, including the use of trifluoroacetic acid (TFA) clockss.org.

| Precursor Type | Reducing Agent/Catalyst | Product Type | Reference |

| N-substituted carbonylimidazole | NaBH4/I2 | Monomethylamine | beilstein-journals.org |

| 4-(Alkylamino)benzyl-N-methylamide | Trifluoroacetic acid (TFA) | N-methylamine | clockss.org |

| Nitroaromatic compound | H2, Pd/C | Aromatic amine | General Knowledge |

Aromatic Ring Reactivity

The benzene (B151609) ring in Benzenemethanamine, 4-amino-N-methyl- is activated towards electrophilic substitution due to the presence of the strongly electron-donating primary amino group. The N-methylbenzylamino group also contributes to the activation of the ring.

Electrophilic Substitution Reactions

The primary amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of Benzenemethanamine, 4-amino-N-methyl-, the para position is already substituted, meaning electrophilic attack will predominantly occur at the positions ortho to the primary amino group.

Nitration: The nitration of N-alkylanilines can be complex, sometimes leading to a mixture of products and oxidation byproducts researchgate.net. For instance, the nitration of N-methylaniline with nitric acid and sulfuric acid can yield the m-nitro derivative, while N-ethylaniline under the same conditions can produce the p-nitro product researchgate.net. To achieve regioselective nitration of anilines, protection of the amino group is often necessary. A study on the regioselective nitration of anilines using Fe(NO3)3·9H2O as a promoter and nitro source demonstrates a method for achieving ortho-nitration rsc.org.

Halogenation: Electrophilic halogenation is a common method for introducing halogen atoms onto an aromatic ring. The high reactivity of the activated ring in Benzenemethanamine, 4-amino-N-methyl- would likely lead to polyhalogenation if not carefully controlled. The use of milder halogenating agents or protecting the amino group can allow for more selective monohalogenation nih.gov.

| Reaction | Reagent | Expected Major Product Position | Reference |

| Nitration | HNO3/H2SO4 | Ortho to -NH2 | researchgate.net |

| Halogenation | X2/Lewis Acid | Ortho to -NH2 | nih.gov |

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNA) on the benzene ring of Benzenemethanamine, 4-amino-N-methyl- is generally not feasible unless the ring is activated by strong electron-withdrawing groups, which are absent in this molecule. The SNA mechanism typically requires a good leaving group and an electron-deficient aromatic ring researchgate.net. Therefore, direct displacement of a hydrogen atom or other groups on the ring by a nucleophile is not a characteristic reaction of this compound. However, if the primary amino group were to be converted into a diazonium salt, it could then act as a leaving group in nucleophilic substitution reactions.

Coupling and Condensation Reactions

The amine functionalities of Benzenemethanamine, 4-amino-N-methyl- are nucleophilic and can participate in a variety of coupling and condensation reactions.

The primary aromatic amine and the secondary aliphatic amine can react with aldehydes and ketones to form imines (Schiff bases) and enamines, respectively. The formation of Schiff bases from the condensation of 4-aminobenzylamine (B48907) with various aldehydes has been reported, indicating that the primary amino group of the target molecule would readily undergo similar reactions evitachem.comresearchgate.netijcrcps.com. These reactions are typically acid-catalyzed and involve the elimination of water.

The reaction with ketones to form ketonitrones has also been explored researchgate.net. The Mannich condensation is another relevant reaction where a primary or secondary amine reacts with formaldehyde (B43269) and a carbonyl compound orgsyn.org.

| Reactant | Product Type | Reference |

| Aldehyde | Schiff Base (Imine) | evitachem.comresearchgate.netijcrcps.com |

| Ketone | Ketonitrone/Imine | researchgate.netgoogle.com |

| Formaldehyde + Carbonyl Compound | Mannich Base | orgsyn.org |

Reaction Kinetics and Mechanistic Elucidation

Investigations into the chemical reactivity of Benzenemethanamine, 4-amino-N-methyl- have provided insights into its reaction kinetics and the underlying mechanisms of its transformations. Detailed studies, particularly on closely related analogues, have elucidated the pathways of oxidative processes.

Research into the oxidative deamination of N-methyl-p-(N,N-dimethylamino)benzylamine, an analogue of Benzenemethanamine, 4-amino-N-methyl-, by bovine liver monoamine oxidase B has been conducted through absorption spectral, steady-state, and stopped-flow kinetic methods. nih.gov These studies have revealed the formation of a protonated imine as the initial product, which eventually leads to the corresponding aldehyde. nih.gov

Anaerobic stopped-flow measurements have been instrumental in determining the rates of key steps in the reaction mechanism. nih.gov The reduction of the enzyme-bound flavin by N-methyl-p-(N,N-dimethylamino)benzylamine occurs at a limiting rate that is comparable to the catalytic turnover. nih.gov Concurrently, the formation of the protonated imine product is observed at a similar limiting rate. nih.gov

The decay of the protonated imine intermediate under anaerobic conditions is significantly slower than the rate of catalytic turnover. nih.gov Furthermore, significant deuterium kinetic isotope effects have been observed for both the flavin reduction and the formation of the protonated imine, suggesting that C-H bond cleavage is a rate-determining step in these processes. nih.gov Conversely, no isotope effect was detected for the decay of the imine. nih.gov

A proposed mechanism for the deprotection of related 4-(alkylamino)benzylamides involves the initial protonation of the weakly basic amide's nitrogen atom when treated with an acid like trifluoroacetic acid (TFA). This protonation facilitates the subsequent cleavage of the N-benzyl group.

The kinetic data from the study of N-methyl-p-(N,N-dimethylamino)benzylamine oxidation are summarized in the tables below.

| Kinetic Parameter | Observed Rate |

|---|---|

| Catalytic Turnover | 1.5 s⁻¹ |

| Limiting Rate of Flavin Reduction | 1.8 s⁻¹ |

| Limiting Rate of Protonated Imine Formation | 1.7 s⁻¹ |

| Rate of Protonated Imine Decay (anaerobic) | 4.8 x 10⁻⁴ s⁻¹ |

| Reaction Step | Isotope Effect Value |

|---|---|

| Flavin Reduction | ~10 |

| Protonated Imine Formation | ~10 |

| Imine Decay | No isotope effect observed |

Derivatives and Structure Activity/property Relationship Sar/spr Studies of Benzenemethanamine, 4 Amino N Methyl

Design and Synthesis of Novel Derivatives

The synthesis of novel derivatives of Benzenemethanamine, 4-amino-N-methyl- is a key area of investigation, aimed at creating a library of compounds for further study. Synthetic strategies focus on modifying the amine functionalities and the benzene (B151609) ring.

N-Alkyl and N-Aryl Substituted Analogues

Modification of the primary and secondary amine groups through N-alkylation and N-arylation is a common strategy to alter the molecule's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen atoms can be achieved through various methods. One established process involves reacting alcohols with alkylamines in the presence of hydrogen and a catalyst, such as one based on copper and magnesium silicate. google.com Another approach is reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent. For instance, the reaction of 2,4-dimethyl-aniline with 1,2-dibromo-ethane can yield N,N'-bis-(2,4-di-methyl-phen-yl)ethyl-enedi-amine. nih.gov A general method for preparing 4-amino-N-alkylbenzylamines involves a multi-step process starting from N-alkylbenzylamine, which undergoes acetylation, nitration, de-acetylation, and finally a reduction using a Raney Ni catalyst. google.com

N-Arylation: The synthesis of N-aryl derivatives often employs transition-metal-catalyzed cross-coupling reactions. Copper-mediated N-arylation, for example, is a significant reaction in organic synthesis for creating arylamines. beilstein-journals.org Efficient, transition-metal-free procedures have also been developed, using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to achieve N-arylation under mild conditions. nih.gov Another approach involves activating amines with a strong base to facilitate their direct reaction with nitriles, yielding N-substituted aryl amidines. nih.gov

Below is a table summarizing common synthetic methods for N-substitution.

Table 1: Synthetic Methods for N-Alkyl and N-Aryl Substitution| Substitution Type | Method | Reagents/Catalysts | Key Features |

|---|---|---|---|

| N-Alkylation | Catalytic Amination | Alcohols, Hydrogen, Copper/Magnesium Silicate Catalyst | Industrial method for N-methyl amines. google.com |

| N-Alkylation | Multi-step Synthesis | Acetic Anhydride, Nitrating Agents, Raney Ni | Sequential protection, nitration, and reduction. google.com |

| N-Arylation | Copper-Mediated Coupling | Arylboronic Acids, Copper Salts | Important for creating N-aryl heterocyclic compounds. beilstein-journals.org |

| N-Arylation | Transition-Metal Free | o-Silylaryl Triflates, CsF | Mild reaction conditions, good functional group tolerance. nih.gov |

| N-Arylation | Strong Base Activation | Strong Base (e.g., n-BuLi), Nitriles | Direct formation of N-substituted aryl amidines. nih.gov |

Aromatic Ring Substituted Derivatives

Introducing substituents onto the aromatic ring is another critical strategy for modifying the parent compound's properties. The position and nature of these substituents can significantly influence the molecule's reactivity and interactions.

Synthesis of these derivatives often starts with an appropriately substituted aniline (B41778). For example, methods for synthesizing ring-substituted 4-aminoquinolines, a related class of compounds, often begin with a meta-substituted aniline. ucsf.edu The reaction of a substituted aniline with reagents like dimethyl hydroxymethylenemalonate in the presence of an acid can yield intermediates useful for further synthesis. google.com Iron-promoted C-H amination of arenes represents a modern approach to directly introduce N-methylaniline groups onto aromatic rings, showcasing broad functional group tolerance under mild conditions. organic-chemistry.org

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings can introduce new functionalities and significantly alter the biological and chemical profile of the parent molecule. Saturated 1,4-diazo heterocycles like piperazines and 1,4-diazepanes are of particular interest. nih.gov

Synthetic strategies often involve the reaction of the amine groups of the parent compound with suitable reagents to form the heterocyclic structure. For example, 1,2-diamine derivatives can undergo cyclization with allenyl esters to produce piperazine (B1678402) products. nih.gov Another route involves the reaction of an amine with a compound containing two leaving groups, such as the alkylation of 2,4-di-methyl-aniline with 1,2-di-bromo-ethane, which can lead to piperazine derivatives. nih.gov The synthesis of quinoline (B57606) rings, another important heterocyclic structure, can be achieved by condensing an aniline with reagents like methoxymethylene Meldrum's acid. ucsf.edu

Table 2: Examples of Heterocyclic Ring Incorporations

| Heterocycle Type | Synthetic Approach | Starting Materials | Reference |

|---|---|---|---|

| Piperazine | Cyclization | 1,2-Diamine, Allenyl Ester | nih.gov |

| Piperazine | Dialkylation | Aniline, 1,2-Dibromoethane | nih.gov |

| Quinoline | Condensation/Cyclization | Aniline, Methoxymethylene Meldrum's Acid | ucsf.edu |

| 1,2,4-Triazole | Heterocyclization | Amine derivative, Triethylorthoformate | connectjournals.com |

Exploration of Structure-Reactivity Relationships

The relationship between the molecular structure of Benzenemethanamine, 4-amino-N-methyl- derivatives and their chemical reactivity is a subject of detailed investigation. The electronic nature of substituents on the aniline ring plays a significant role in modulating the reactivity of the amine groups.

Studies on the oxidation of substituted anilines have shown that electron-donating groups on the benzene ring enhance the reaction rate, while electron-withdrawing groups decrease it. nih.gov This observation is consistent with the linear free energy relationship (LFER) described by the Hammett equation. The negative value of the Hammett reaction constant (ρ) in these studies indicates that the reaction is favored by an increase in electron density at the reaction center (the nitrogen atom). nih.gov

The basicity of the aniline nitrogen, and thus its nucleophilicity, is directly influenced by these substituents. This, in turn, affects the kinetics of reactions such as N-alkylation and N-arylation. For instance, in nucleophilic aromatic substitution reactions, the electron density on the amine nucleophile is a key determinant of the reaction rate. tib.eu Crystallographic studies of aniline derivatives help to elucidate how intermolecular interactions, such as hydrogen bonding, can influence the aggregation and reactivity of these molecules. nih.gov

Chiral Resolution and Enantioselective Studies of Derivatives

When substitutions create a chiral center in the derivatives of Benzenemethanamine, 4-amino-N-methyl-, the separation and study of the individual enantiomers become important. Chiral recognition is a key phenomenon in biological processes and asymmetric catalysis. bohrium.comresearchgate.net

The resolution of racemic chiral amines can be achieved through various techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. koreascience.kr For example, chiral amines can be derivatized into 2-hydroxynaphthaldimines and then separated using amylose-based chiral stationary phases. The efficiency of this separation is influenced by the structural nature of the amine and the specific chiral selector used. koreascience.kr

Furthermore, structure-activity relationship studies have been conducted on chiral amine derivatives to understand the stereochemical requirements for self-recognition. Certain families of chiral amine derivatives, particularly those with hydrogen-bond donor and acceptor groups, can exhibit a phenomenon called self-induced diastereomeric anisochronism (SIDA) in NMR analysis, which can be used to determine enantiomeric purity. bohrium.comnih.gov

Biological and Pharmacological Research Applications of Benzenemethanamine, 4 Amino N Methyl

Interaction with Biological Targets and Pathways

The 4-aminobenzylamine (B48907) framework, central to Benzenemethanamine, 4-amino-N-methyl-, is a feature in compounds designed to interact with specific biological targets. While direct studies on the specific molecule are limited, research on structurally related compounds provides insight into its potential biological interactions.

There is a lack of specific research identifying Benzenemethanamine, 4-amino-N-methyl- as a direct substrate or modulator for specific enzymes. However, the broader class of 4-amino-substituted aromatic compounds has been investigated for enzyme inhibitory activity. For instance, primary sulfonamides, which are structurally different but also feature a 4-aminophenyl group, are well-known inhibitors of carbonic anhydrase (CA). mdpi.com This class of inhibitors is used clinically for various purposes, including as antiepileptic drugs. mdpi.com The 4-amino group is a critical feature for the binding and inhibitory action of these molecules, suggesting that the 4-aminobenzyl moiety could be incorporated into scaffolds targeting enzyme active sites.

The interaction of derivatives of Benzenemethanamine, 4-amino-N-methyl- with neurotransmitter transporters has been a subject of significant research. The serotonin (B10506) transporter (SERT), a key regulator of serotonergic function, has been a particular focus.

A notable derivative, N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine (MADAM), was synthesized and characterized as a high-affinity and selective ligand for SERT. The tritiated form, [³H]MADAM, exhibited a very high affinity for serotonin transporters in rat cortical membranes. Competition studies confirmed its selectivity; its binding was strongly inhibited by known SERT inhibitors like paroxetine (B1678475) and citalopram, but only weakly or not at all by inhibitors of other monoamine transporters. This high selectivity, approximately 1000-fold greater for SERT, underscores the potential of the benzenemethanamine scaffold in designing specific ligands for neurotransmitter transporters. Autoradiographic studies using [³H]MADAM on both rat and human brain tissue further demonstrated that its distribution aligns with the known locations of serotonin transporters.

Currently, there is no available research in the provided results detailing direct interactions of Benzenemethanamine, 4-amino-N-methyl- or its close derivatives with Bradykinin receptors.

Table 1: Binding Affinity of MADAM and other SERT Ligands

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| Paroxetine | 0.32 |

| Citalopram | 1.57 |

| Nisoxetine | 270 |

| Desipramine | >1000 |

| GBR 12935 | >1000 |

Role in Pharmaceutical Agent Development

The chemical structure of Benzenemethanamine, 4-amino-N-methyl- makes it a useful building block in the synthesis of more complex molecules with potential therapeutic applications. Its role ranges from being a precursor for bioactive compounds to a foundational structure for developing diagnostic imaging agents.

Benzenemethanamine, 4-amino-N-methyl- and related 4-aminobenzylamines are considered important intermediates in the synthesis of pharmaceuticals. google.com The presence of two reactive amine groups allows for sequential chemical modifications to build more complex molecular architectures. For example, 4-(alkylamino)benzylamines have been employed as protecting groups in the efficient synthesis of N-methylamides and amines, which are key components in many pharmacologically active molecules. clockss.org

Furthermore, structurally similar precursors, such as 4-(benzyloxy)benzylamines, have been used in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit M. tuberculosis. nih.gov This highlights the utility of the aminobenzylamine scaffold in the development of novel anti-infective agents.

The development of radiolabeled compounds for non-invasive imaging techniques like Positron Emission Tomography (PET) is a critical area of medical research. mdanderson.orgnih.gov These radioligands are designed to bind with high affinity and specificity to a biological target, allowing for its visualization and quantification in vivo.

The high affinity and selectivity of the derivative MADAM for the serotonin transporter make it an excellent candidate for development as a radioligand. As mentioned, [³H]MADAM has been used for in vitro autoradiography. The development of such molecules labeled with positron-emitting radionuclides, such as Carbon-11 or Fluorine-18, could enable the in vivo imaging of SERT distribution and density in the brain, which is relevant for studying numerous psychiatric and neurodegenerative disorders. nih.govmdpi.com The principle involves attaching a positron-emitting isotope to the ligand, which, upon binding to its target, can be detected by a PET scanner. mdanderson.org The development of such specific radiotracers is essential for understanding disease pathology and for the development of new drugs. nih.govbiorxiv.org

While Benzenemethanamine, 4-amino-N-methyl- itself has not been directly evaluated as an anticonvulsant, its core structure is related to classes of compounds that have been investigated for anti-seizure activity. Epilepsy is a common neurological disorder, and there is an ongoing need for novel antiepileptic drugs. nih.goviomcworld.org

Research into 4-aminobenzamides, which can be viewed as derivatives of the 4-aminobenzyl core, has identified compounds with significant anticonvulsant effects. A series of 4-aminobenzamides were tested in mouse models of seizures, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. nih.gov One compound, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, was found to be particularly potent against MES-induced seizures, with a protective index superior to that of established drugs like phenobarbital (B1680315) and phenytoin (B1677684) in the same assays. nih.gov

Additionally, other complex heterocyclic compounds synthesized from starting materials containing a p-aminobenzoic acid structure have shown promise as anticonvulsant agents in MES and PTZ models. nih.gov This line of research suggests that the 4-aminobenzyl scaffold, as found in Benzenemethanamine, 4-amino-N-methyl-, is a relevant pharmacophoric element that could be incorporated into the design of new anticonvulsant drug candidates. mdpi.commdpi.comnih.gov

Table 2: Anticonvulsant Activity of a Related 4-Aminobenzamide Derivative

| Compound | Anti-MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

|---|---|---|---|

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | 18.02 | 170.78 | 9.5 |

Neuropharmacological Investigations (e.g., Appetite Regulation, Neurotransmitter Modulation)

Currently, there is a notable lack of specific research into the neuropharmacological activities of Benzenemethanamine, 4-amino-N-methyl-. A comprehensive search of scientific literature reveals no dedicated studies investigating its effects on appetite regulation or its potential to modulate neurotransmitter systems.

The regulation of appetite is a complex process involving various central and peripheral signaling molecules, including neuropeptides and gut hormones. Key hypothalamic neurons, such as those expressing pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), are central to processing signals of satiety and hunger. nih.govnih.gov Hormones like glucagon-like peptide-1 (GLP-1) and neuropeptides such as α-melanocyte-stimulating hormone (α-MSH) play significant roles in reducing food intake. nih.gov The amino acid leucine (B10760876) has also been shown to induce satiety by activating specific signaling pathways in the hypothalamus. nih.gov However, the interaction, if any, of Benzenemethanamine, 4-amino-N-methyl- with these pathways has not been explored.

Similarly, neurotransmitter modulation is a critical aspect of neuropharmacology, involving the synthesis, release, and metabolism of chemical messengers like serotonin, dopamine, and norepinephrine. nih.gov These monoamine neurotransmitters are synthesized from aromatic amino acids and are fundamental in regulating mood, cognition, and behavior. nih.gov While the structure of Benzenemethanamine, 4-amino-N-methyl- contains an aniline (B41778) component, a class of compounds known to have derivatives with central nervous system activity, its specific influence on neurotransmitter systems remains uninvestigated.

Further research is required to determine if Benzenemethanamine, 4-amino-N-methyl- possesses any significant neuropharmacological properties.

Toxicological and Carcinogenesis Studies (e.g., Nitrosamine Formation)

The toxicological and carcinogenic potential of Benzenemethanamine, 4-amino-N-methyl- has not been specifically documented in available research. However, its chemical structure—a secondary amine attached to a benzyl (B1604629) group and an aniline moiety—raises plausible concerns based on the known activities of structurally related compounds.

A primary toxicological concern for secondary amines is their potential to undergo nitrosation to form N-nitrosamines, a class of compounds widely recognized for their carcinogenic properties. ccsnorway.comca.gov The reaction involves the secondary amine group reacting with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions), to form an N-nitroso derivative.

Table 1: Potential Nitrosation of Benzenemethanamine, 4-amino-N-methyl-

| Reactant | Potential Product | Compound Class |

|---|

While no studies have directly observed this reaction for Benzenemethanamine, 4-amino-N-methyl-, the carcinogenicity of similar N-nitroso compounds is well-established. For instance, N-Nitroso-N-methylaniline is toxic to rats and induces esophageal, pharyngeal, and tongue tumors. caymanchem.com Another related compound, N-Nitroso-N-methylbenzylamine, is also a known N-nitroso derivative. veeprho.comnist.gov

Furthermore, the aniline component of the molecule is a cause for concern. Aniline and its derivatives have been the subject of extensive toxicological evaluation. A recent evaluation of N-methylaniline (NMA) by the Bureau for Chemical Substances in Poland under the REACH regulation confirmed concerns about its carcinogenicity and mutagenicity, leading to a proposal for its classification as a suspected carcinogen and mutagen. useforesight.io Studies on other aniline compounds, such as 4-chloro-2-methylaniline (B164923) and 4,4'-methylenedianiline, have also pointed to their carcinogenic nature. nih.govnih.gov

Table 2: Toxicological Classification of Structurally Related Aniline Compounds

| Compound Name | CAS Number | Key Toxicological Concerns |

|---|---|---|

| N-Methylaniline | 100-61-8 | Suspected carcinogen and mutagen; CNS, liver, and kidney toxicity. useforesight.iowikipedia.org |

| 4,4'-Methylene bis(N,N'-dimethyl)aniline | 101-61-1 | Sufficient evidence of carcinogenicity in animal studies (thyroid and liver tumors). epa.gov |

| 4-Chloro-N-methylaniline | 932-96-7 | Causes serious eye damage; Harmful if swallowed or in contact with skin. nih.gov |

Given the established risks associated with N-nitrosamines and aniline derivatives, the potential for Benzenemethanamine, 4-amino-N-methyl- to exhibit similar toxicological and carcinogenic properties cannot be dismissed. Direct experimental investigation is necessary to accurately characterize its safety profile.

Applications in Materials Science and Advanced Chemical Technologies

Building Block for Polymer and Advanced Material Synthesis

The presence of two distinct amine functionalities—a primary aromatic amine and a secondary N-methylamino group—makes Benzenemethanamine, 4-amino-N-methyl- a valuable monomer for the synthesis of specialized polymers and advanced materials. These functional groups can react with a range of co-monomers to build polymer chains with tailored properties.

One of the key applications in this area is its role as a crosslinking or curing agent for epoxy resins. atomfair.com The amine groups can react with the epoxide rings of the resin precursors, leading to the formation of a rigid, three-dimensional thermoset network. The dual reactivity of the molecule can influence the crosslink density and, consequently, the mechanical and thermal properties of the final material.

Furthermore, this compound is utilized in the synthesis of polyurethane catalysts. atomfair.com Its structural features can be incorporated into catalyst design to modulate reactivity and selectivity in the polyurethane production process. The bifunctional nature of Benzenemethanamine, 4-amino-N-methyl- also allows for its potential use as a monomer in the synthesis of polyamides and polyurethanes, where it can be reacted with diacyl chlorides, dicarboxylic acids, or diisocyanates to form the corresponding polymer backbones. The incorporation of the N-methyl group can impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and chain flexibility, compared to polymers synthesized from its non-methylated counterpart, 4-aminobenzylamine (B48907).

Table 1: Potential Polymer Systems Utilizing Benzenemethanamine, 4-amino-N-methyl-

| Polymer Type | Co-reactant | Potential Polymer Linkage |

| Polyamide | Diacyl Chloride | Amide |

| Polyurethane | Diisocyanate | Urea |

| Epoxy Resin | Diglycidyl Ether | Beta-amino alcohol |

Electrochemical Modification of Carbon Nanostructures

The functionalization of carbon nanostructures, such as carbon nanotubes (CNTs) and graphene, is a critical area of research for developing advanced composites, sensors, and electronic devices. Electrochemical methods offer a controlled and versatile approach to modify the surfaces of these materials. doi.org Aromatic amines are particularly effective for this purpose through electrochemical oxidation, which leads to the covalent grafting of the amine onto the carbon surface. researchgate.net

While direct studies on Benzenemethanamine, 4-amino-N-methyl- are limited, the analogous compound 4-aminobenzylamine has been successfully used for the electrochemical modification of single-walled carbon nanotubes via oxidative coupling. This process involves the electrochemical oxidation of the primary amino group, which then forms a covalent bond with the carbon lattice of the nanotube. Such modifications can be used to tune the electronic properties of the nanotubes, improve their dispersibility in solvents, and provide anchor points for further functionalization, for example, with enzymes for biosensor development. doi.org

Given its structural similarity, Benzenemethanamine, 4-amino-N-methyl- is a strong candidate for similar applications. The presence of the additional N-methylamino group could offer further possibilities for post-functionalization reactions on the modified carbon nanostructures, enabling the attachment of a wider range of molecules and nanoparticles.

Catalytic and Reagent Roles in Organic Transformations

The amine functionalities in Benzenemethanamine, 4-amino-N-methyl- allow it to act as a catalyst or a key reagent in various organic transformations. Amines are well-known to function as bases and nucleophiles, which is fundamental to their catalytic activity.

Benzylamine (B48309) and its derivatives have been shown to act as effective nucleophilic catalysts in reactions such as the "on-water" synthesis of 2-substituted quinolines from 2-aminochalcones. organic-chemistry.org In such cases, the amine catalyst participates in conjugate addition and condensation steps to facilitate the cyclization and formation of the heterocyclic product. The catalyst can often be recycled, highlighting the green chemistry aspects of such processes.

Moreover, the selective N-methylation of amines is a significant area of research, as N-methylated compounds are prevalent in pharmaceuticals and agrochemicals. rsc.org While Benzenemethanamine, 4-amino-N-methyl- is a product of such reactions, its derivatives could potentially be explored for catalytic activity in other transformations. The synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has been used for the Csp³–H arylation of benzylamines, demonstrating the diverse reactivity of this class of compounds. rsc.org

Synthesis of Diverse Heterocyclic Frameworks (e.g., Benzimidazoles, Isoquinolines, Phthalimides)

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials. Benzenemethanamine, 4-amino-N-methyl- serves as a valuable precursor for the synthesis of various heterocyclic frameworks due to its combination of a benzylamine moiety and an aromatic amine.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. mdpi.comrsc.orgthieme-connect.comresearchgate.netresearchgate.net The structure of Benzenemethanamine, 4-amino-N-methyl- can be conceptually seen as a building block that, after appropriate modification (e.g., introduction of another amino group ortho to the existing one), could participate in such cyclization reactions.

Isoquinolines: The benzylamine core of the molecule is a classic starting material for the synthesis of isoquinolines. Numerous methods, often catalyzed by transition metals like rhodium or ruthenium, utilize the C-H activation of benzylamines to construct the isoquinoline (B145761) skeleton through annulation with alkynes or other coupling partners. researchgate.netnih.govrsc.orgorganic-chemistry.orgresearchgate.net The free amine group can act as a directing group to guide the metal catalyst to the ortho C-H bond of the benzene (B151609) ring, facilitating the cyclization reaction.

Table 2: Potential Heterocyclic Synthesis Applications

| Heterocycle | Key Synthetic Strategy | Role of Benzenemethanamine, 4-amino-N-methyl- |

| Benzimidazole | Condensation with aldehydes/carboxylic acids | Precursor to an o-phenylenediamine derivative |

| Isoquinoline | Transition-metal-catalyzed C-H activation and annulation | Benzylamine precursor providing the core structure |

| Phthalimide | Not directly applicable | Could be used to derivatize a pre-formed phthalimide |

Development of Chemical Sensors and Probes

Chemical sensors and probes are crucial tools for detecting and quantifying specific analytes in various fields, including environmental monitoring and medical diagnostics. Aniline (B41778) and benzylamine derivatives are frequently incorporated into the design of fluorescent chemosensors. nih.gov The amine groups can act as binding sites for analytes or as signaling units that undergo a change in their electronic properties upon binding, leading to a detectable optical or electrochemical response.

Schiff base derivatives, formed by the condensation of amines with aldehydes, are a common class of chemosensors. bohrium.comnih.govresearchgate.net Benzenemethanamine, 4-amino-N-methyl-, with its two amine groups, can be used to synthesize Schiff bases that could act as fluorescent probes for metal ions. The nitrogen atoms can coordinate with metal ions, leading to changes in fluorescence through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

The development of sensors for volatile amines is another area of interest. nih.gov Materials functionalized with molecules containing hydroxyl and aromatic groups can selectively interact with amines through hydrogen bonding. The surface of a sensor could be modified with Benzenemethanamine, 4-amino-N-methyl- to create a selective layer for the detection of specific analytes that can interact with its amine functionalities.

Advanced Analytical Characterization Methods for Benzenemethanamine, 4 Amino N Methyl Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating Benzenemethanamine, 4-amino-N-methyl- from complex mixtures, allowing for its accurate quantification and the detection of any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of Benzenemethanamine, 4-amino-N-methyl-. Reverse-phase (RP) HPLC methods are particularly effective for this purpose. sielc.com These methods can be scaled for preparative separation to isolate impurities for further characterization. sielc.com

A typical RP-HPLC method involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1) to achieve optimal separation. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach allows for the precise quantification of the main compound and the detection of impurities, which is critical for quality control in research and synthesis.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or Newcrom C18, 3 µm or 5 µm particle size |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid or formic acid |

| Detection | UV-Vis Spectroscopy |

| Application | Purity assessment, quantitative analysis, impurity isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and trace analysis of volatile and semi-volatile compounds like Benzenemethanamine, 4-amino-N-methyl-, particularly after appropriate derivatization. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound.

This technique offers high sensitivity and selectivity, making it invaluable for detecting trace-level impurities that might not be resolved by HPLC. researchgate.net The mass spectrum obtained for Benzenemethanamine, 4-amino-N-methyl- can be compared against spectral libraries for unambiguous identification. GC-MS is a rapid method that provides a wealth of information on isotopomer distributions, which can be useful in metabolic flux analysis studies. nih.gov

Spectroscopic and Diffraction-Based Structural Elucidation

To confirm the identity and determine the precise three-dimensional structure of Benzenemethanamine, 4-amino-N-methyl-, a combination of spectroscopic and diffraction methods is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of Benzenemethanamine, 4-amino-N-methyl-.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For Benzenemethanamine, 4-amino-N-methyl-, distinct signals would be expected for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons, the N-methyl (-CH₃) protons, and the protons of the primary and secondary amine groups (-NH₂ and -NH-).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the aromatic carbons, the methylene carbon, and the N-methyl carbon.

Spectral data for this compound confirms its structural features. chemicalbook.com

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | ~6.5 - 7.2 | Multiplet (two doublets) |

| Methylene (-CH₂-) | ~3.6 - 3.8 | Singlet or Doublet |

| N-Methyl (-CH₃) | ~2.4 - 2.6 | Singlet or Doublet |

| Amine (-NH₂ and -NH-) | Variable (broad) | Singlet (broad) |

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of precision. For Benzenemethanamine, 4-amino-N-methyl-, the molecular formula is C₈H₁₂N₂. nist.govchemnet.com

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally measured exact mass is compared to the calculated theoretical mass for the proposed formula. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct molecular formula, confirming the identity of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂ nist.gov |

| Molecular Weight (Nominal) | 136 g/mol chemnet.com |

| Exact Mass (Monoisotopic) | 136.100048 Da (Calculated) |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For Benzenemethanamine, 4-amino-N-methyl-, a successful X-ray crystallographic analysis would provide unambiguous data on:

Bond lengths and bond angles within the molecule.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While crystallographic data for the closely related compound N-Methylbenzylamine is available, specific published crystal structures for Benzenemethanamine, 4-amino-N-methyl- were not identified in the surveyed literature. nih.gov However, this technique remains the gold standard for solid-state structural elucidation should a suitable single crystal be obtained.

Time-Resolved Fluorescence and Vibrational Spectroscopy for Dynamic Studies

The dynamic behavior of molecules like Benzenemethanamine, 4-amino-N-methyl- is crucial for understanding its interactions and reactivity. Time-resolved fluorescence (TRF) and vibrational spectroscopy are powerful techniques for probing these dynamics on various timescales.

Time-Resolved Fluorescence (TRF):

TRF monitors the decay of fluorescence intensity over time after excitation by a pulse of light. This method provides insights into the excited-state dynamics of a fluorophore. For a molecule like Benzenemethanamine, 4-amino-N-methyl-, which possesses aromatic fluorophores, TRF can be employed to study processes such as rotational diffusion, solvent relaxation, and quenching interactions. The fluorescence lifetime is sensitive to the local environment, allowing researchers to probe conformational changes or binding events that alter the immediate surroundings of the molecule.

A key advantage of TRF is its ability to minimize interference from short-lived background fluorescence or autofluorescence, which typically decays on a nanosecond timescale. bmglabtech.com By using lanthanide chelates or other long-lifetime probes, or by time-gating the detection to start after the initial background has subsided, a much higher signal-to-noise ratio can be achieved. bmglabtech.com This is particularly useful in complex biological or chemical systems where intrinsic fluorescence can be a limiting factor. bmglabtech.com

Vibrational Spectroscopy (FTIR & Raman):

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group within Benzenemethanamine, 4-amino-N-methyl- (the amino group, N-methyl group, and the substituted benzene ring) has characteristic vibrational frequencies.

Dynamic processes can be studied by observing changes in these vibrational bands. For instance, hydrogen bonding involving the primary amino group (at the 4-position) or the secondary amine of the N-methyl group would cause a shift in the N-H stretching frequencies. researchgate.net Phenyl C-H stretching modes typically appear above 3000 cm⁻¹, while aromatic C-C stretching vibrations are found in the 1400 to 1625 cm⁻¹ region. scispace.commdpi.com

By employing time-resolved vibrational spectroscopy, researchers can track changes in molecular structure during a chemical reaction or after photoexcitation. For example, monitoring the characteristic vibrational bands can reveal the kinetics of conformational changes or the formation and decay of transient species. The table below lists some of the expected characteristic vibrational modes for Benzenemethanamine, 4-amino-N-methyl-, based on data from similar compounds.

Table 1: Expected Vibrational Modes for Benzenemethanamine, 4-amino-N-methyl-

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 | researchgate.netmdpi.com |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3150 | scispace.com |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | N/A |

| C=C Stretch | Phenyl Ring | 1430 - 1625 | mdpi.com |

| N-H Bend | Primary & Secondary Amine | 1500 - 1650 | scispace.com |

Methodologies for Impurity Profiling and Preparative Isolation

The purity of Benzenemethanamine, 4-amino-N-methyl- is critical for its use in research and development. Impurity profiling involves the identification and quantification of unwanted chemical species, while preparative isolation aims to separate and purify the target compound from these impurities.

Impurity Profiling:

A crucial technique for impurity profiling is high-performance liquid chromatography (HPLC), which separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. ijprajournal.com Coupled with a universal detector or a photodiode array (PDA) detector, HPLC can effectively quantify known and unknown impurities.

For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool. ijprajournal.com It combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing molecular weight and fragmentation data that help in identifying the structure of impurities. ijprajournal.com Gas chromatography (GC), often coupled with MS (GC-MS), is also a valuable technique, particularly for volatile impurities or starting materials. ijprajournal.com

Potential impurities in Benzenemethanamine, 4-amino-N-methyl- can originate from the synthetic route. A common synthesis involves steps like acetylation of a precursor, followed by nitration, de-acetylation, and catalytic hydrogenation. google.com Impurities could include unreacted starting materials, intermediates from incomplete reactions (e.g., acetylated or nitrated precursors), and by-products from side reactions.

Table 2: Potential Impurities and Analytical Methods

| Potential Impurity Type | Possible Origin | Recommended Analytical Technique | Reference |

|---|---|---|---|

| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS | ijprajournal.com |

| N-acetylated intermediates | Incomplete de-acetylation | HPLC, LC-MS | ijprajournal.comgoogle.com |

| Nitrated precursors | Incomplete reduction | HPLC, LC-MS | ijprajournal.comgoogle.com |

| Over-alkylated products | Side reaction during synthesis | HPLC, LC-MS | ijprajournal.com |

Preparative Isolation:

Once impurities are identified, methods are needed to isolate the pure Benzenemethanamine, 4-amino-N-methyl-. The choice of method depends on the physical properties of the compound and its impurities.

Recrystallization: This is a common technique for purifying solid compounds. It relies on the differences in solubility between the desired compound and its impurities in a specific solvent. The compound is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.com

Distillation: For liquid compounds, distillation can be an effective purification method, separating components based on differences in their boiling points.

Preparative Chromatography: This is a scaled-up version of analytical chromatography (like HPLC) designed to separate larger quantities of a compound. It offers high resolution and is particularly useful for separating structurally similar impurities that are difficult to remove by other means.

Extraction: Liquid-liquid extraction can be used to remove impurities by partitioning them between two immiscible liquid phases based on their solubility and pH characteristics. google.com

The successful isolation and purification are typically confirmed by the same analytical techniques used for impurity profiling, ensuring the final product meets the required purity specifications.

Computational and Theoretical Chemistry Studies of Benzenemethanamine, 4 Amino N Methyl

Electronic Structure and Reactivity Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzenemethanamine, 4-amino-N-methyl-, DFT calculations can elucidate its molecular geometry, electronic properties, and reactivity.

DFT studies on analogous aromatic amines and benzylamines have established methodologies to understand their behavior. researchgate.netnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to obtain an optimized molecular geometry and predict various electronic parameters. nih.gov

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzenemethanamine, 4-amino-N-methyl-, the amino groups are expected to be electron-rich regions, susceptible to electrophilic attack, while the aromatic ring will also exhibit distinct electronic features. nih.gov

Table 1: Predicted Electronic Properties of Benzenemethanamine, 4-amino-N-methyl- from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measure of molecular polarity |

Note: The values in this table are illustrative and based on typical DFT results for similar aromatic amines. Specific experimental or computational studies on Benzenemethanamine, 4-amino-N-methyl- are required for precise values.

Molecular Docking and Dynamics Simulations for Bioactivity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is frequently used to predict the binding of a ligand (like Benzenemethanamine, 4-amino-N-methyl-) to the active site of a protein, providing insights into its potential biological activity. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity or scoring function. For Benzenemethanamine, 4-amino-N-methyl-, potential protein targets could include enzymes or receptors where substituted benzylamines have shown activity. nih.gov The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues are analyzed to understand the binding mode. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, allowing for the observation of conformational changes in both the ligand and the protein.

Table 2: Illustrative Molecular Docking Results for Benzenemethanamine, 4-amino-N-methyl- with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Binding Affinity | -7.5 kcal/mol | Strength of the interaction between the ligand and protein |

| Key Interacting Residues | Tyr84, Asp120, Phe210 | Amino acids in the protein's active site forming bonds with the ligand |

| Types of Interactions | Hydrogen bond with Asp120, Pi-Pi stacking with Phe210 | Specific non-covalent interactions stabilizing the complex |

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Conformational Analysis and Stereochemical Predictions

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of Benzenemethanamine, 4-amino-N-methyl- involves identifying the stable arrangements of its atoms in space and the energy barriers between them.

For flexible molecules like this, which has several rotatable bonds, multiple low-energy conformations can exist. Studies on similar molecules like benzylamine (B48309) and N,N-dimethylbenzylamine have shown that the orientation of the amino group relative to the benzene (B151609) ring is a key conformational feature. colostate.edu Theoretical calculations, often using DFT or other quantum mechanical methods, can predict the geometries and relative energies of different conformers. nih.gov

The presence of the N-methyl group introduces specific stereochemical considerations. The rotation around the C-N bond and the inversion at the nitrogen atom contribute to the conformational landscape of the molecule. Understanding the preferred conformations is crucial for predicting how the molecule will fit into a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. symbiosisonlinepublishing.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including Benzenemethanamine, 4-amino-N-methyl-, a dataset of molecules with known biological activities is required. Various molecular descriptors are then calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov While no specific QSAR studies focusing solely on Benzenemethanamine, 4-amino-N-methyl- are available, QSAR models have been developed for various classes of benzylamine analogs, providing a framework for how such a study could be conducted. researchgate.net

Environmental Behavior and Ecotoxicological Assessment of Benzenemethanamine, 4 Amino N Methyl Analogues

Environmental Distribution and Partitioning Studies

The distribution of a chemical in the environment—whether it is found predominantly in water, soil, air, or biota—is determined by its physical and chemical properties. Key parameters include water solubility, vapor pressure, and partition coefficients such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). While experimental data for Benzenemethanamine, 4-amino-N-methyl- are limited, values for structurally similar compounds provide insight into its likely environmental partitioning.

Aromatic amines as a class generally exhibit relatively high polarity and moderate to high water solubility due to the presence of the amino group. acs.org This suggests they are likely to be found primarily in the hydrosphere upon environmental release. acs.org The low estimated octanol-water partition coefficient (Log Kow) for the analogue 4-methylbenzylamine (B130917) indicates a preference for aqueous phases over fatty tissues, and the low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental transport pathway.

The soil adsorption coefficient (Koc) is a critical parameter for assessing a chemical's mobility in soil. ucanr.educhemsafetypro.com Chemicals with a high Koc value are strongly adsorbed to soil and organic matter and are thus less mobile, while those with a low Koc are more likely to leach into groundwater or move with surface water runoff. ucanr.educhemsafetypro.com Although a specific Koc for Benzenemethanamine, 4-amino-N-methyl- is not available, it can be estimated from its Log Kow. The low Log Kow of its analogue suggests that the Koc value is also likely to be low, indicating high mobility in soil and a potential for groundwater contamination. acs.org

| Property | Value | Interpretation | Reference Compound |

|---|---|---|---|

| Molecular Formula | C₈H₁₂N₂ | - | Benzenemethanamine, 4-amino-N-methyl- epa.govnist.gov |

| Molecular Weight | 136.19 g/mol | - | Benzenemethanamine, 4-amino-N-methyl- nist.gov |